Ethyl 2-(pyridin-3-yl)thiazole-5-carboxylate
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Overview
Description
Ethyl 2-(pyridin-3-yl)thiazole-5-carboxylate is a heterocyclic compound that contains both a thiazole ring and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen and sulfur atoms in the thiazole ring imparts unique chemical properties to the compound, making it a valuable scaffold for the development of new drugs and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(pyridin-3-yl)thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with ethyl 2-bromo-3-oxobutanoate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and enhance product purity. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(pyridin-3-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings, respectively. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole and pyridine derivatives.
Scientific Research Applications
Ethyl 2-(pyridin-3-yl)thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(pyridin-3-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 2-(pyridin-3-yl)thiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate: Similar structure but with a methyl group at the 4-position of the thiazole ring.
Ethyl 2-(pyridin-2-yl)thiazole-5-carboxylate: Similar structure but with the pyridine ring attached at the 2-position.
Ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate: Similar structure but with the carboxylate group at the 4-position of the thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-pyridin-3-yl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)9-7-13-10(16-9)8-4-3-5-12-6-8/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMSDGBXVNMUPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671923 |
Source
|
Record name | Ethyl 2-(pyridin-3-yl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886370-75-8 |
Source
|
Record name | Ethyl 2-(pyridin-3-yl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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